molecular formula C14H11ClO2 B1580422 4-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 59067-46-8

4-[(4-Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1580422
CAS No.: 59067-46-8
M. Wt: 246.69 g/mol
InChI Key: LYEQERPOWVBIQS-UHFFFAOYSA-N
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Description

“4-[(4-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11ClO2 . It is used for research and development purposes .

Scientific Research Applications

Catalysis and Organic Synthesis

Preparation of Catalysts for Oxidation Reactions

Research has focused on the development of catalysts that facilitate the oxidation of benzyl alcohol to benzaldehyde, an important precursor in various industries. For instance, sulfated Ti-SBA-15 catalysts have shown increased oxidative properties, enhancing benzyl alcohol conversion significantly without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012). Similarly, studies on plasmonic catalysts of Au supported on BiOCl containing oxygen vacancies highlight the synergistic action of plasmonic hot electrons and holes in selectively oxidizing benzyl alcohol under visible light (Li et al., 2017).

Gas-Phase Selective Oxidation

The selective oxidation of benzyl alcohol to benzaldehyde in the gas phase has also been explored, demonstrating the effectiveness of unsupported nanoporous gold and highlighting the potential for solvent-free, high-quality benzaldehyde production (Han et al., 2010).

Photocatalytic Applications

Research on metal-free photocatalysts like graphitic carbon nitride modified through various processes has shown effective selective photocatalytic conversion of benzyl alcohol to benzaldehyde, emphasizing the role of post-treatment routes in enhancing photocatalytic performance (Lima et al., 2017).

Bioproduction of Benzaldehyde

The enhanced bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor has been investigated, offering insights into optimizing conditions for biotransformation processes (Craig & Daugulis, 2013).

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEQERPOWVBIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342304
Record name 4-[(4-Chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59067-46-8
Record name 4-[(4-Chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59067-46-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 200-ml eggplant-type flask, 5.3 g (37.0 mmol) of 4-chlorobenzyl alcohol were weighed. After 80 ml of o-xylene, a nonpolar solvent, were added to form a solution, 28.0 g (37.0 mmol) of tetrakis[tris(dimethylamino)phosphoranilideneamino]phosphonium hydroxide was added to form a homogeneous solution. The solution was heated to 80° C., at which it was then maintained at 5 mmHg for 1 hour. Its pressure was allowed to rise back to normal pressure by nitrogen, followed by cooling to room temperature. Further, 50 ml of o-xylene and 5.20 g (37.0 mmol) of 4-chlorobenzaldehyde were added, followed by heating at 130° C. for 96 hours. The reaction mixture was washed four times with 100-ml portions of 1 N hydrochloric acid. The organic layer was separated and then concentrated to dryness. The residue was recrystallized from ethanol, whereby 5.6 g of 4-(4-chlorobenzyloxy)benzaldehyde were obtained as colorless crystals. Its isolation yield was 61%.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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